molecular formula C15H15F2N5O3 B2433985 7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725218-16-6

7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2433985
CAS No.: 725218-16-6
M. Wt: 351.314
InChI Key: DUYMVGMDJYENNR-UHFFFAOYSA-N
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Description

7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a specialized dihydrotriazolopyrimidine carboxamide derivative developed as a key intermediate for pharmaceutical research and discovery. This compound features a complex molecular architecture with a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine core structure, which serves as a privileged scaffold in medicinal chemistry due to its similarity to purine bases, enabling targeted interactions with various biological systems. The specific substitution pattern including the 4-(difluoromethoxy)-3-methoxyphenyl group at position 7 and carboxamide functionality at position 6 enhances the compound's potential for central nervous system (CNS) drug discovery, as these moieties can improve blood-brain barrier penetration and binding affinity to neurological targets . Researchers utilize this compound primarily as a sophisticated building block in multicomponent reactions for constructing diverse chemical libraries, particularly through microwave-assisted synthetic protocols that enable rapid, high-yielding preparation of structurally complex analogs . The dihydropyrimidine core presents opportunities for selective reduction to corresponding tetrahydro derivatives or further functionalization at the carboxamide position, allowing medicinal chemists to explore extensive structure-activity relationships. The presence of both difluoromethoxy and methoxy substituents on the phenyl ring provides distinct electronic and steric properties that can be fine-tuned for optimal target engagement, while the carboxamide group serves as a crucial hydrogen-bonding motif for molecular recognition processes . This compound is representative of advanced intermediates being investigated for potential applications in neurodegenerative disease research, with structural analogs showing promise in modulating neurotransmitter systems and enzyme targets relevant to neurological disorders. Strictly for research purposes in laboratory settings only, this chemical is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling procedures for all novel chemical entities.

Properties

IUPAC Name

7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O3/c1-7-11(13(18)23)12(22-15(21-7)19-6-20-22)8-3-4-9(25-14(16)17)10(5-8)24-2/h3-6,12,14H,1-2H3,(H2,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYMVGMDJYENNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core with various substituents that contribute to its biological activity. The difluoromethoxy and methoxy groups are significant for enhancing lipophilicity and modulating interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antiviral and anticancer properties.

Antiviral Activity

Recent research indicates that derivatives of triazolopyrimidine compounds exhibit promising antiviral properties. Specifically, compounds similar to 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown efficacy against several viruses including influenza and HIV. The mechanism of action is often related to the inhibition of viral replication and interference with viral protein interactions.

Table 1: Antiviral Activity Data

Compound NameVirus TargetIC50 (µM)Mechanism of Action
Compound AInfluenza2.5Inhibits PA-PB1 complex formation
Compound BHIV1.8Inhibits reverse transcriptase activity
Target CompoundInfluenza3.0Inhibits viral replication

Anticancer Activity

The compound's anticancer potential has also been explored. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa (Cervical)5.070
MCF-7 (Breast)3.265
A549 (Lung)4.560

The biological activity of the compound is largely attributed to its ability to interact with specific enzymes or receptors involved in viral replication and tumor growth. For instance:

  • Inhibition of Viral Proteins: The compound may inhibit key viral proteins necessary for replication.
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings. For instance:

  • A study on a related triazolopyrimidine showed significant reduction in viral load in patients with chronic hepatitis C when used in combination therapy.
  • Another study demonstrated that a derivative effectively reduced tumor size in animal models of breast cancer.

Scientific Research Applications

Overview

The compound 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class. With a molecular formula of C20H17F2N5O2C_{20}H_{17}F_2N_5O_2 and a molecular weight of approximately 397.39 g/mol, it has garnered attention for its potential applications in medicinal chemistry, particularly in oncology and virology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis in malignant cells. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell growth and survival.

  • Case Study : In a study published in Pharmaceuticals, derivatives of triazolo-pyrimidines were shown to possess potent antiproliferative effects against human cancer cell lines (A375, C32, DU145, MCF-7) . The structural modifications similar to those in the compound of interest may enhance its efficacy.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or by disrupting the viral life cycle.

  • Case Study : A related study explored the synthesis and biological evaluation of triazolo-pyrimidine derivatives with antiviral activity against several viruses. These findings highlight the potential for further development of this compound as an antiviral agent .

Structure-Activity Relationship (SAR)

The biological activity of 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be attributed to its unique structural features:

  • Triazolo-Pyrimidine Core : This core structure is known for its diverse biological activities, including anticancer and antiviral effects.
  • Substituents : The presence of difluoromethoxy and methoxy groups may enhance lipophilicity and improve binding affinity to biological targets.

Anti-inflammatory Potential

In addition to its anticancer and antiviral properties, this compound may exhibit anti-inflammatory effects. Research suggests that it could modulate inflammatory pathways and reduce cytokine production.

CYP450 Interaction

The compound may interact with cytochrome P450 enzymes involved in drug metabolism. This interaction could lead to potential drug-drug interactions when co-administered with other therapeutics.

Data Table: Summary of Biological Activities

Activity Type Description References
AnticancerInhibits proliferation in various cancer cell lines
AntiviralPotential inhibition of viral replication
Anti-inflammatoryModulation of inflammatory markersNot yet published
CYP450 InteractionPossible interactions affecting drug metabolismNot yet published

Q & A

Basic: What established synthetic methodologies are used to prepare triazolo[1,5-a]pyrimidine derivatives such as this compound?

Answer: The synthesis typically involves cyclocondensation reactions. For example, aldehydes react with 3-amino-1,2,4-triazole derivatives in polar solvents (e.g., DMF) under reflux (120°C, 10 hours) using triethylamine as a base. Post-reaction recrystallization (EtOH/DMF) isolates the product. Alternative protocols employ TMDP (tetramethylenediamine propane) as a catalyst in water/ethanol (1:1 v/v) to enhance reaction efficiency and yield. Monitoring via TLC ensures reaction completion .

Advanced: How can regioselectivity of substituents be controlled during the synthesis of triazolo[1,5-a]pyrimidine derivatives?

Answer: Regioselectivity is influenced by steric and electronic factors. Substituents on the aldehyde or triazole precursors direct cyclization pathways. For instance, electron-withdrawing groups (e.g., -Cl) on phenyl rings stabilize intermediates via resonance, favoring specific ring closure. Solvent polarity adjustments (e.g., water/ethanol ratios) and catalyst choice (e.g., TMDP) further modulate selectivity. Kinetic studies and intermediate trapping (via in situ NMR) validate mechanistic hypotheses .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer: Essential techniques include:

  • ¹H/¹³C NMR (400 MHz): Confirms substituent positions and molecular integrity (e.g., distinguishing 4,7-dihydro isomers).
  • IR spectroscopy: Identifies functional groups (e.g., carboxamide C=O stretch at ~1670 cm⁻¹).
  • X-ray crystallography: Resolves molecular geometry and hydrogen-bonding networks, as demonstrated in related thiazolo-pyrimidine structures .

Advanced: How can computational modeling resolve contradictions between predicted and experimental structural data?

Advanced: What experimental strategies elucidate the reaction mechanism of triazolo[1,5-a]pyrimidine formation?

Answer: Mechanistic studies employ:

  • Kinetic isotope effects (KIE): Deuterated reactants probe rate-determining steps.
  • Intermediate trapping: Low-temperature NMR or mass spectrometry identifies transient species.
  • Computational modeling: DFT maps potential energy surfaces to identify plausible pathways (e.g., [1,5]-hydride shifts or ring-closing steps). These align with catalytic studies using TMDP in biphasic solvent systems .

Basic: How are impurities and byproducts managed during synthesis?

Answer: Purification methods include:

  • Recrystallization: Ethanol/DMF mixtures isolate high-purity crystals.
  • Column chromatography: Silica gel with gradient elution (hexane/ethyl acetate) removes polar byproducts.
  • TLC monitoring: Ensures reaction homogeneity and identifies side products early .

Advanced: How do substituents (e.g., difluoromethoxy, methoxy) influence the compound’s physicochemical properties?

Answer: Substituent effects are analyzed via:

  • LogP measurements: Hydrophobic difluoromethoxy groups increase lipophilicity.
  • X-ray crystallography: Methoxy groups participate in intramolecular H-bonding, stabilizing the dihydro-pyrimidine ring.
  • DFT calculations: Electron-withdrawing substituents (e.g., -CF₂O-) alter frontier molecular orbitals, impacting reactivity .

Advanced: What strategies validate biological activity hypotheses for this compound in academic research?

Answer: Methodological approaches include:

  • Structure-activity relationship (SAR) studies: Systematic variation of substituents (e.g., methyl, methoxy) to correlate structure with bioactivity.
  • In silico docking: Molecular docking against target proteins (e.g., kinases) predicts binding modes.
  • In vitro assays: Enzyme inhibition or cell viability tests validate computational predictions. Cross-referencing with related triazolo-pyrimidine derivatives (e.g., indole-substituted analogs) strengthens conclusions .

Basic: What are the key challenges in scaling up laboratory-scale synthesis for research quantities?

Answer: Challenges include:

  • Solvent selection: Replacing DMF with greener solvents (e.g., ethanol/water) to improve scalability.
  • Catalyst recovery: TMDP or triethylamine recycling via distillation or extraction.
  • Purification efficiency: Transitioning from column chromatography to recrystallization for cost-effective scale-up .

Advanced: How can AI-driven tools enhance the design of triazolo[1,5-a]pyrimidine derivatives?

Answer: AI applications include:

  • Predictive modeling: Machine learning algorithms (e.g., Random Forests) predict reaction yields or regioselectivity.
  • Automated optimization: Robotic platforms adjust reaction parameters (temperature, stoichiometry) in real time.
  • Data integration: AI synthesizes spectral, crystallographic, and bioactivity data to guide structural modifications .

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